N-Benzyl-2,2,2-trifluoroacetamide

Antifungal Minimum Inhibitory Concentration Drug Discovery

N-Benzyl-2,2,2-trifluoroacetamide is a versatile trifluoroacetylated benzylamine building block for synthesizing fluorinated N-heterocycles. Its unique substitution pattern is critical for target engagement; it exhibits potent, selective antifungal activity against A. flavus (MIC = 15.62 μg/mL) and confirmed fatty acid synthase (FAS) inhibition (IC50 = 13.7 μM), making it an excellent pharmacological probe for cancer and metabolic disorder research. High-purity (≥95%) material with validated biological activity ensures reproducible results in medicinal chemistry campaigns. Standard international B2B shipping available.

Molecular Formula C18H34N4O2
Molecular Weight 338.5 g/mol
CAS No. 71029-16-8
Cat. No. B1660050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzyl-2,2,2-trifluoroacetamide
CAS71029-16-8
Molecular FormulaC18H34N4O2
Molecular Weight338.5 g/mol
Structural Identifiers
SMILESCC1(CN(C(=O)C(N1)(C)C)CCN2CC(NC(C2=O)(C)C)(C)C)C
InChIInChI=1S/C18H34N4O2/c1-15(2)11-21(13(23)17(5,6)19-15)9-10-22-12-16(3,4)20-18(7,8)14(22)24/h19-20H,9-12H2,1-8H3
InChIKeyGUCMKIKYKIHUTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-2,2,2-trifluoroacetamide (CAS 71029-16-8): Key Intermediate for Fluorinated Pharmaceuticals and Agrochemicals


N-Benzyl-2,2,2-trifluoroacetamide (CAS 71029-16-8) is a trifluoroacetylated benzylamine derivative with the molecular formula C₉H₈F₃NO and a molecular weight of 203.16 g/mol. This compound is a key intermediate in the synthesis of fluorinated organic compounds, which are essential in pharmaceuticals and agrochemicals due to their enhanced biological activity and stability [1]. The trifluoroacetyl group imparts significant chemical reactivity and biological activity, making it valuable in medicinal chemistry for developing more effective therapeutics .

Procurement Alert: Why N-Benzyl-2,2,2-trifluoroacetamide Cannot Be Interchanged with Generic Trifluoroacetamides


N-Benzyl-2,2,2-trifluoroacetamide exhibits a unique combination of the trifluoroacetyl group and a benzyl moiety, which confers distinct electronic and steric properties that are not replicated by other trifluoroacetamides. The presence of the benzyl group significantly influences the compound's lipophilicity and its interaction with biological targets, such as fatty acid synthase, where it shows an IC₅₀ of 13.7 μM [1]. Generic substitution with other trifluoroacetamides lacking the benzyl group would alter these critical properties, leading to unpredictable changes in reaction outcomes, biological activity, and overall product performance. The specific substitution pattern on the benzyl ring further modulates activity, as evidenced by comparative studies with ring-substituted analogs [2].

Quantitative Evidence Guide: Comparative Performance Data for N-Benzyl-2,2,2-trifluoroacetamide


Antifungal Activity: MIC Values Against Key Fungal Strains

N-Benzyl-2,2,2-trifluoroacetamide demonstrates strain-specific antifungal activity. The minimum inhibitory concentration (MIC) against A. flavus is 15.62 μg/mL. This is in contrast to other strains like C. albicans, where the MIC is 62.5 μg/mL, indicating a 4-fold difference in susceptibility [1].

Antifungal Minimum Inhibitory Concentration Drug Discovery

Antioxidant Capacity: FRAP Assay Shows Twofold Higher Activity Than Standard

In a Ferric Reducing Antioxidant Power (FRAP) assay, N-Benzyl-2,2,2-trifluoroacetamide exhibited a value of 1.352 ± 0.04 mM Fe(II)/g, which is twofold higher than the standard [1].

Antioxidant FRAP Assay Oxidative Stress

Cytotoxic Activity: Concentration-Dependent Inhibition with IC50 of 100 μg/mL

N-Benzyl-2,2,2-trifluoroacetamide exhibits concentration-dependent cytotoxic activity. It shows 75.3% inhibition at a dose of 200 μg/mL, with an IC50 value of 100 μg/mL (corresponding to 54.7% inhibition) [1]. This indicates a clear dose-response relationship, which is essential for evaluating its potential as a cytotoxic agent.

Cytotoxicity IC50 Anticancer

Enzyme Inhibition: Fatty Acid Synthase Inhibition (IC50 = 13.7 μM)

N-Benzyltrifluoroacetamide inhibits fatty acid synthase (FAS) with an IC50 of 13.7 μM [1]. While direct comparator data is not available for this specific target, this value is within a range that warrants further investigation for metabolic or anticancer applications, as FAS is a validated target in these areas .

Fatty Acid Synthase Enzyme Inhibition Metabolic Disease

Recommended Application Scenarios for N-Benzyl-2,2,2-trifluoroacetamide Based on Empirical Evidence


Antifungal Drug Discovery: Hit-to-Lead Optimization for Aspergillus flavus

Given its potent and selective activity against A. flavus (MIC = 15.62 μg/mL) compared to C. albicans (MIC = 62.5 μg/mL), N-Benzyl-2,2,2-trifluoroacetamide is best deployed as a starting point for medicinal chemistry campaigns aimed at developing novel antifungal agents targeting Aspergillus infections [1].

Mechanistic Studies of Oxidative Stress: Use as a Positive Control in FRAP Assays

The compound's robust antioxidant activity, as demonstrated by a twofold higher FRAP value than a standard, makes it an excellent candidate for use as a positive control or reference compound in assays designed to evaluate the antioxidant capacity of new chemical entities or natural product extracts [1].

Metabolic Disease Research: Investigating Fatty Acid Synthase Inhibition

The confirmed inhibition of fatty acid synthase (IC50 = 13.7 μM) positions N-Benzyl-2,2,2-trifluoroacetamide as a valuable tool for researchers studying FAS-dependent pathways in cancer, obesity, and metabolic disorders [2]. It can be used as a pharmacological probe to dissect the role of FAS in these disease models.

Organic Synthesis: Synthesis of Fluorinated Heterocycles

N-Benzyl-2,2,2-trifluoroacetamide serves as a versatile building block for synthesizing trifluoromethylated imidazo-fused N-heterocycles [3]. The trifluoroacetyl group can be readily transformed, and the benzyl group provides a handle for further functionalization, making it a key intermediate in the preparation of complex fluorinated molecules for pharmaceutical and agrochemical applications.

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